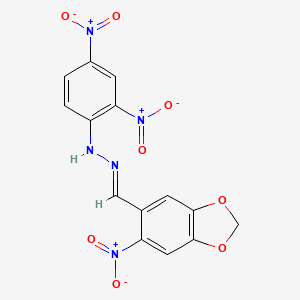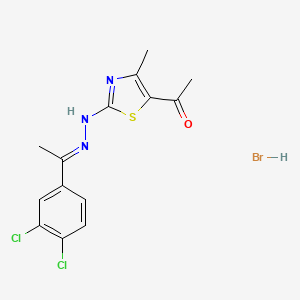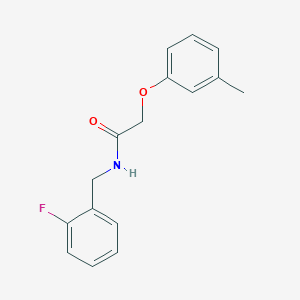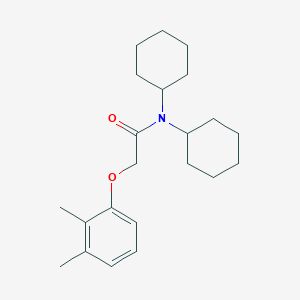![molecular formula C16H14F2N2O2S B5756719 N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5756719.png)
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. DAPT is a gamma-secretase inhibitor that has been shown to have a significant impact on cellular processes, particularly in the field of neurobiology.
Mécanisme D'action
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide works by inhibiting the activity of gamma-secretase, which leads to a reduction in the production of Aβ peptides. This, in turn, prevents the formation of plaques and reduces neurodegeneration. N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has also been shown to have other effects on cellular processes, including the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been shown to have a significant impact on various cellular processes, including the regulation of gene expression, cell proliferation, and differentiation. In addition, N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been shown to have anti-inflammatory effects and can reduce the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide in lab experiments is its specificity for gamma-secretase inhibition, which allows for the selective modulation of cellular processes. However, N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been shown to have limitations in terms of its bioavailability and stability, which can affect its efficacy in in vivo experiments.
Orientations Futures
There are several potential future directions for the study of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide. One area of research is the development of more stable and bioavailable forms of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide that can be used in in vivo experiments. Another area of research is the investigation of the effects of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide on other cellular processes, including the regulation of cell metabolism and the immune response. Additionally, N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has potential applications in the treatment of other diseases, including cancer and autoimmune disorders, which could be explored in future research.
Méthodes De Synthèse
The synthesis of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide involves the reaction of 4-difluoromethoxyaniline with carbon disulfide, followed by the addition of 2-phenylacetic acid and sodium hydroxide. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been extensively studied in the field of neurobiology due to its ability to inhibit gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) into amyloid beta (Aβ) peptides. Aβ peptides are known to accumulate in the brains of patients with Alzheimer's disease, leading to the formation of plaques and neurodegeneration.
Propriétés
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c17-15(18)22-13-8-6-12(7-9-13)19-16(23)20-14(21)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAADVXKWFITRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197775 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B5756642.png)
![3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5756650.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5756675.png)
![2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5756683.png)
![4-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5756686.png)
![2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5756688.png)


![N-[3-(acetylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5756699.png)


![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5756729.png)

